![molecular formula C9H13NO4 B12934970 2-Aminospiro[3.3]heptane-2,6-dicarboxylic acid](/img/structure/B12934970.png)
2-Aminospiro[3.3]heptane-2,6-dicarboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Aminospiro[3.3]heptane-2,6-dicarboxylic acid is a compound characterized by its unique spirocyclic structure, which consists of two cyclobutane rings fused together. This compound is of significant interest in various fields of scientific research due to its conformationally restricted nature, making it a valuable tool for studying molecular interactions and mechanisms.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Aminospiro[3.3]heptane-2,6-dicarboxylic acid typically involves the use of 3-oxocyclobutanecarboxylic acid as a precursor. A key step in the synthesis is the Lewis acid-catalyzed rearrangement of an 8-oxadispiro[2.0.3.1]octane-6-carboxylic acid derivative, which constructs the spiro[3.3]heptane skeleton . The reaction conditions often involve the use of a stabilized oxaphosphetane intermediate in the Wittig reaction .
Industrial Production Methods
While specific industrial production methods for 2-Aminospiro[3
化学反应分析
Types of Reactions
2-Aminospiro[3.3]heptane-2,6-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, particularly at the amino and carboxylate groups.
Common Reagents and Conditions
Common reagents used in these reactions include Lewis acids for catalysis, oxidizing agents such as potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acid derivatives, while reduction can produce amine derivatives.
科学研究应用
2-Aminospiro[3.3]heptane-2,6-dicarboxylic acid has a wide range of applications in scientific research:
作用机制
The mechanism by which 2-Aminospiro[3.3]heptane-2,6-dicarboxylic acid exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s conformationally restricted structure allows it to mimic the behavior of glutamic acid, thereby influencing various biochemical pathways . The specific molecular targets and pathways depend on the context of its application, such as enzyme inhibition or receptor activation.
相似化合物的比较
Similar Compounds
1-Aminospiro[3.3]heptane-1,6-dicarboxylic acid: Another spirocyclic analogue of glutamic acid with similar conformational restrictions.
6-Aminospiro[3.3]heptane-2-carboxylic acid: A related compound with a different substitution pattern on the spirocyclic backbone.
Uniqueness
2-Aminospiro[3.3]heptane-2,6-dicarboxylic acid is unique due to its specific arrangement of amino and carboxylate groups, which provides distinct conformational properties and reactivity. This uniqueness makes it a valuable tool for studying molecular interactions and designing new materials .
属性
分子式 |
C9H13NO4 |
|---|---|
分子量 |
199.20 g/mol |
IUPAC 名称 |
2-aminospiro[3.3]heptane-2,6-dicarboxylic acid |
InChI |
InChI=1S/C9H13NO4/c10-9(7(13)14)3-8(4-9)1-5(2-8)6(11)12/h5H,1-4,10H2,(H,11,12)(H,13,14) |
InChI 键 |
BDNCBINKHKRPQY-UHFFFAOYSA-N |
规范 SMILES |
C1C(CC12CC(C2)(C(=O)O)N)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



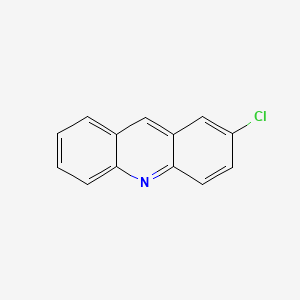
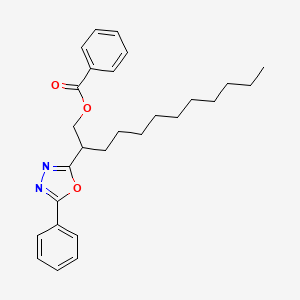
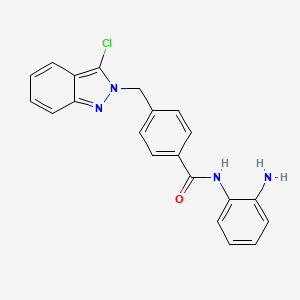
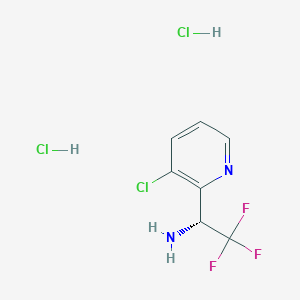

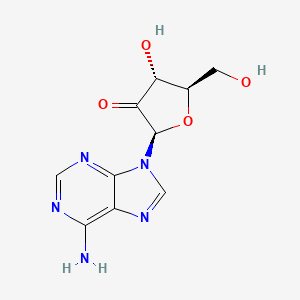
![4-(5-Methoxy-7-methyl-1H-indol-1-yl)-2,6-dimethyl-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B12934943.png)
![2-(tert-Butoxycarbonyl)-5-hydroxy-2-azabicyclo[4.1.0]heptane-5-carboxylic acid](/img/structure/B12934951.png)
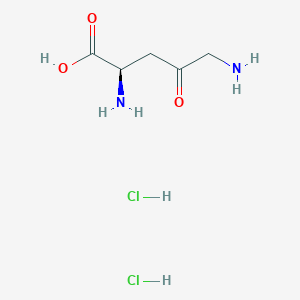
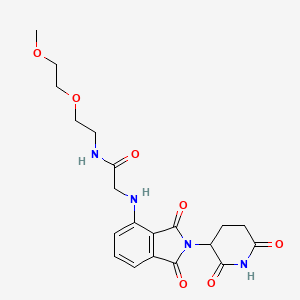
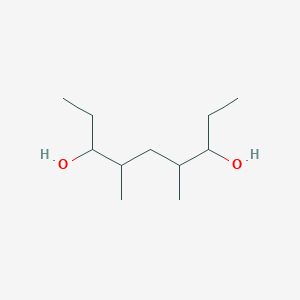
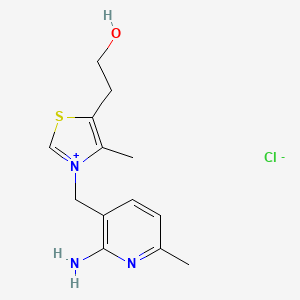
![Sodium 2'-(di-tert-butylphosphino)-2,6-diisopropyl-[1,1'-biphenyl]-4-sulfonate](/img/structure/B12934983.png)
